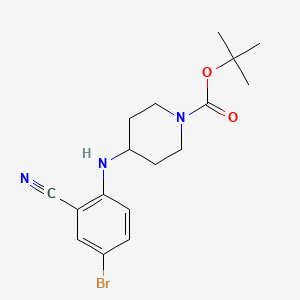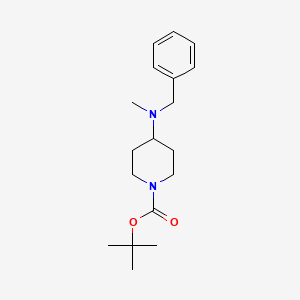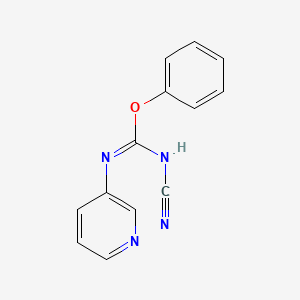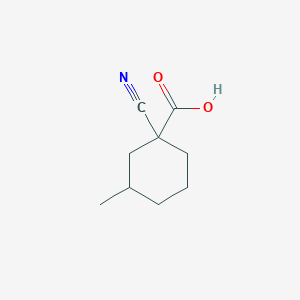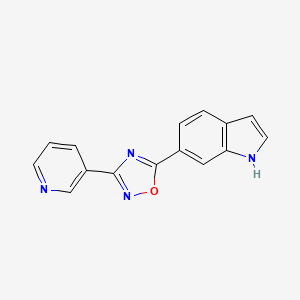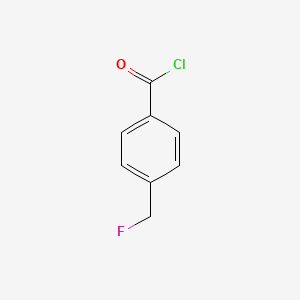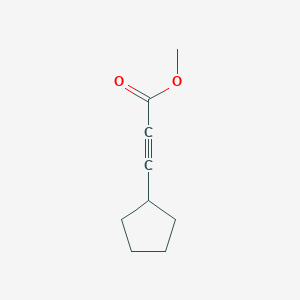
Methyl 3-cyclopentylprop-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-cyclopentylprop-2-ynoate is an organic compound with the molecular formula C10H14O2. It is a derivative of propiolic acid, featuring a cyclopentyl group attached to the third carbon of the propiolate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-cyclopentylprop-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 3-cyclopentylpropiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of methyl 3-cyclopentylpropiolate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Methyl 3-cyclopentylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the propiolate moiety to a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides, depending on the nucleophile used.
科学的研究の応用
Methyl 3-cyclopentylprop-2-ynoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves derivatives of methyl 3-cyclopentylpropiolate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 3-cyclopentylpropiolate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may bind to active sites on enzymes, altering their activity and influencing metabolic processes.
類似化合物との比較
Similar Compounds
- Methyl 3-cyclopentylpropanoate
- Methyl propiolate
- Cyclopentyl acetate
Uniqueness
Methyl 3-cyclopentylprop-2-ynoate is unique due to the presence of both a cyclopentyl group and a propiolate moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds.
特性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
methyl 3-cyclopentylprop-2-ynoate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)7-6-8-4-2-3-5-8/h8H,2-5H2,1H3 |
InChIキー |
IIHASSVJROUZJO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C#CC1CCCC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
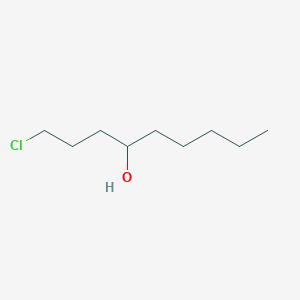


![Thieno[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B8751776.png)
